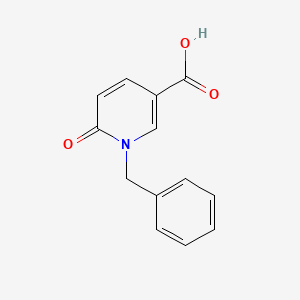

1-苄基-6-氧代-1,6-二氢吡啶-3-羧酸

描述

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound that can be synthesized through various chemical reactions involving benzylamines and aromatic ketones. It is a pyridine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through oxidative condensation reactions. For instance, 4,6-dihydroxysalicylic acid can catalyze the oxidative condensation of benzylamines with acetophenones to afford 2,4,6-trisubstituted pyridines . This method is metal-free and can be applied to the synthesis of G-quadruplex binding ligands, which are significant in the context of molecular biology and cancer therapeutics.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often influenced by the functional groups attached to the pyridine core. For example, carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine exhibits a 1,3-alternate conformation with carboxylic acid groups pointing in opposite directions in the solid state . This structural feature allows for the formation of supramolecular polymers and metal-containing complexes through hydrogen bond interactions and metal-mediated self-assembly.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. The 1-acyl-4-benzylpyridinium salts, for instance, demonstrate interesting thermal instability that can be exploited for the synthesis of carboxylic acid fluorides . Additionally, amides of pyridine carboxylic acids can be obtained through condensation reactions with ammonia or primary and secondary cyclic amines . These reactions highlight the versatility of pyridine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride shows that it can undergo reversible one-electron reduction to produce a free radical, which can further react to form dihydropyridine derivatives . The crystal structure of 2-methylpyridinium 2-carboxybenzoate reveals weak hydrogen bonding leading to a three-dimensional network, which is indicative of the compound's potential for forming stable crystal structures .

科学研究应用

化学合成和结构研究

立体和区域控制合成:1-苄基-6-氧代-1,6-二氢吡啶-3-羧酸衍生物已被用于立体和区域控制地构建三取代哌啶,这在有机化学中对于合成复杂分子非常重要。例如,从该化合物的衍生物生成的TpMo(CO)2(二氢吡啶)配合物有助于以定义的立体化方式制备四氢吡啶(Moretto & Liebeskind, 2000)。

电化学研究:该化合物的衍生物,特别是1-苄基-3-氨基吡啶离子,显示出显著的电化学行为。这些包括可逆电子还原和二聚反应,有助于理解有机分子中的电化学过程(Carelli, Cardinali & Moracci, 1980)。

配位化学和光物理学:1-苄基-6-氧代-1,6-二氢吡啶-3-羧酸衍生物用于合成芳香族羧酸,然后用于支持镧系配位化合物。这些化合物表现出显著的光物理性质,使它们在光收集和发光研究中非常有用(Sivakumar, Reddy, Cowley & Butorac, 2011)。

化学反应和催化

化学中的氢化物来源:从1-苄基-6-氧代-1,6-二氢吡啶-3-羧酸及其衍生物中衍生出的生物启发的氢化物来源已显示出在生成稳定的吡啶硼氢化物物种方面的显著效用,从而有助于开发化学合成中的新氢化物供体(Wilkins, Santi, Luk & Melen, 2017)。

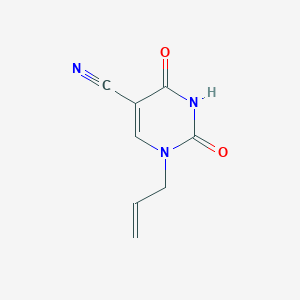

正性肌力活性研究:对衍生物的结构和构象分析,如2-取代-5-氰基-1,6-二氢-6-氧-3-吡啶羧酸酯,对于理解它们在药物化学中重要的正性肌力活性至关重要(Orsini, Benetollo, Bombieri & Mosti, 1993)。

催化应用:从1-苄基-6-氧代-1,6-二氢吡啶-3-羧酸的衍生物组装而成的配位聚合物已被研究其作为有机反应中的有效异相催化剂的效果。这些催化剂在促进环保化学过程中非常重要(Paul, Karmakar, Guedes da Silva & Pombeiro, 2021)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring thorough washing after handling .

作用机制

Target of Action

A structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been reported to block ap-1-mediated luciferase activity , suggesting a potential anti-inflammatory function.

Mode of Action

Based on the structurally similar compound mentioned above, it may interact with its targets to block certain activities, potentially leading to anti-inflammatory effects .

Result of Action

Based on the structurally similar compound, it may have potential anti-inflammatory effects .

属性

IUPAC Name |

1-benzyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTBMEOGSQFGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377367 | |

| Record name | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid | |

CAS RN |

4332-79-0 | |

| Record name | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)

methanone](/img/structure/B1272449.png)

![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)

![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)